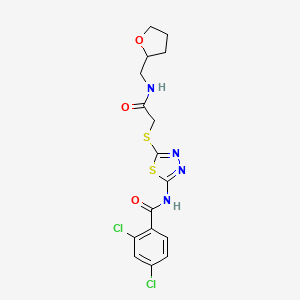

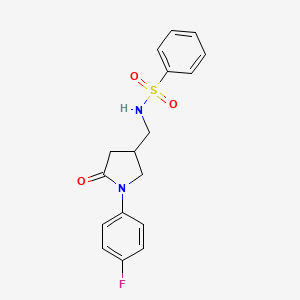

![molecular formula C20H19ClN4O3S B2957376 3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 848687-39-8](/img/structure/B2957376.png)

3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure formed by the fusion of benzene and pyrazine rings. It has been the subject of extensive research due to its wide range of physicochemical and biological activities . The presence of the sulfonyl and methoxypropyl groups may further modify these properties.

Synthesis Analysis

Quinoxaline derivatives are often synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The sulfonyl and methoxypropyl groups could be introduced through subsequent reactions, but the exact methods would depend on the specific reactivity of these groups and the compound as a whole.Wissenschaftliche Forschungsanwendungen

Green Synthesis and Antibacterial Activity

Quinoxaline derivatives have been synthesized through green chemistry approaches, showing significant antibacterial activities. For example, a study demonstrated the facile synthesis of quinoxaline sulfonamides, indicating their potential in combating bacterial infections like Staphylococcus spp. and Escherichia coli without the use of hazardous solvents or conditions (Alavi et al., 2017).

Novel Multi-component Synthesis

Another aspect of research involves the novel synthesis of pyrrolo[1,2-a]quinoxalines through palladium-catalyzed reactions. This method provides an eco-friendly, efficient pathway to produce these compounds in water, highlighting the importance of sustainable chemistry practices in developing new molecules (Keivanloo et al., 2016).

Electrophilic Substitution Reactions

Research into the chemical behavior of pyrrolo[1,2-a]quinoxalines under electrophilic conditions reveals their reactivity patterns, such as chlorination, sulphonation, and nitration. These studies are foundational for understanding the chemical properties and potential applications of these compounds in various domains (Cheeseman & Tuck, 1967).

Synthesis of Ionic Liquids

The synthesis of ionic liquids from quinoxaline derivatives, under solvent-free conditions, represents a significant advancement in green chemistry. These processes not only emphasize the importance of environmentally friendly synthesis methods but also the potential of quinoxaline derivatives in creating new materials with unique properties (Fringuelli et al., 2004).

Antimicrobial and Antiviral Activities

Quinoxaline derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities, showcasing their potential as therapeutic agents. Studies have identified compounds with significant activity against various pathogens, underscoring the therapeutic potential of these molecules in addressing infectious diseases (Chen et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c1-28-12-4-11-25-19(22)18(29(26,27)14-9-7-13(21)8-10-14)17-20(25)24-16-6-3-2-5-15(16)23-17/h2-3,5-10H,4,11-12,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMVDZYXMRSVOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

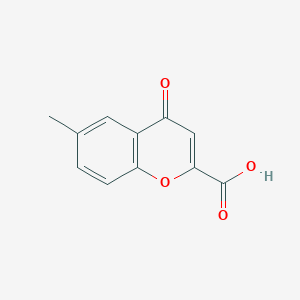

![7'-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2957294.png)

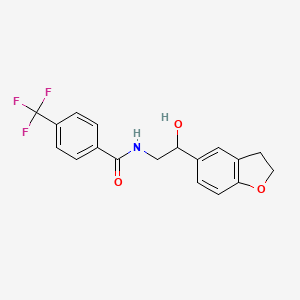

![2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2957297.png)

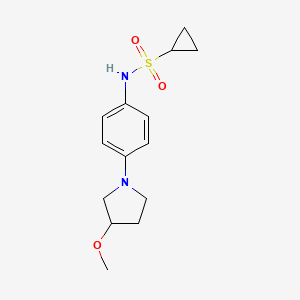

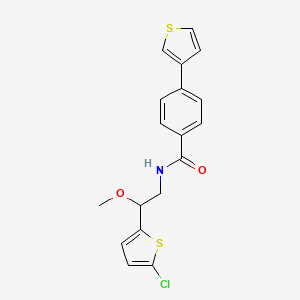

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2957302.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide](/img/structure/B2957304.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2957307.png)

![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)

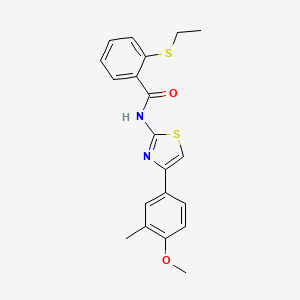

![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2957314.png)